molecular formula C9H8N2O2 B3161315 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone CAS No. 869789-21-9

1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone

Cat. No.: B3161315
CAS No.: 869789-21-9
M. Wt: 176.17 g/mol
InChI Key: QXIYQLIXYSZFDP-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Contemporary Chemical Research

Fused heterocyclic systems, which are complex ring structures composed of two or more interconnected heterocyclic rings, are of paramount importance in organic chemistry. fiveable.me Their unique structural characteristics and diverse biological activities make them key components in many pharmaceuticals and natural products. fiveable.meairo.co.in The fusion of heterocyclic rings often results in rigid, planar structures that can interact efficiently with biological targets, a desirable trait in drug design. ias.ac.in This structural rigidity, combined with the presence of multiple heteroatoms such as nitrogen and oxygen, imparts unique electronic properties and reactivity to these molecules. fiveable.meias.ac.in Consequently, fused heterocycles are versatile building blocks in synthetic chemistry, enabling the creation of complex molecules with tailored properties for applications in medicinal chemistry and materials science. fiveable.meairo.co.inias.ac.in The development of new and efficient synthetic methods for these compounds is an ongoing area of research, with the goal of discovering novel compounds with enhanced biological activities. airo.co.in

Overview of Furo[3,2-b]pyridine (B1253681) as a Core Scaffold in Chemical Biology

The furo[3,2-b]pyridine scaffold, a fused heterocyclic system consisting of a furan (B31954) ring fused to a pyridine (B92270) ring, has garnered significant attention from researchers due to its wide range of pharmacological and biological applications. ontosight.ai Derivatives of this scaffold have been reported to exhibit antimicrobial, anticancer, and neuroactive properties. ontosight.ai The unique electronic and structural properties arising from the fusion of the furan and pyridine rings make it a valuable pharmacophore in drug discovery. ontosight.ai

Notably, the furo[3,2-b]pyridine core has been identified as a privileged scaffold for developing highly selective kinase inhibitors. researchgate.netsigmaaldrich.comnih.gov Kinases are crucial regulators of numerous cellular processes, and their aberrant activity is implicated in various diseases, particularly cancer. researchgate.net The furo[3,2-b]pyridine framework has been successfully utilized to create potent and selective inhibitors of cdc-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway, both of which are important targets in cancer therapy. researchgate.netsigmaaldrich.comnih.gov The versatility of this scaffold allows for synthetic modifications to fine-tune its biological activity, making it a promising platform for the development of novel therapeutic agents. nih.gov

Contextualization of 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone within Furo[3,2-b]pyridine Chemistry

This compound is a specific derivative of the furo[3,2-b]pyridine core. While detailed research on this particular compound is not extensively documented in publicly available literature, its structure suggests its potential role as a key intermediate in the synthesis of more complex furo[3,2-b]pyridine derivatives. The presence of an amino group and an ethanone (B97240) (acetyl) group at the 3 and 2 positions of the furo[3,2-b]pyridine ring system, respectively, provides reactive sites for further chemical transformations.

The synthesis of various substituted furo[3,2-b]pyridines often involves multi-step reactions, including cycloaddition, cycloisomerization, and cross-coupling reactions. The functional groups present in this compound could be utilized in reactions such as acetylation, condensation, and nucleophilic substitution to generate a library of diverse compounds for biological screening. The general synthetic strategies for furo[3,2-b]pyridines often utilize versatile starting materials and catalysts like copper and palladium.

Below is a table summarizing the key chemical identifiers for this compound.

Identifier Value
IUPAC Name 1-(3-aminofuro[3,2-b]pyridin-2-yl)ethan-1-one
CAS Number 869789-21-9
Molecular Formula C9H8N2O2

This data is compiled from publicly available chemical databases. allbiopharm.comallbiopharm.com

The exploration of compounds like this compound is crucial for expanding the chemical space around the furo[3,2-b]pyridine scaffold and for the discovery of new molecules with potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-aminofuro[3,2-b]pyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5(12)9-7(10)8-6(13-9)3-2-4-11-8/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIYQLIXYSZFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(O1)C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728434
Record name 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869789-21-9
Record name 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 1 3 Aminofuro 3,2 B Pyridin 2 Yl Ethanone

Electrophilic and Nucleophilic Substitution Reactions of the Furo[3,2-b]pyridine (B1253681) Core

The furo[3,2-b]pyridine core of 1-(3-aminofuro[3,2-b]pyridin-2-yl)ethanone is an electron-rich heterocyclic system. The fusion of the furan (B31954) and pyridine (B92270) rings results in a unique electronic distribution that dictates its reactivity towards electrophiles and nucleophiles. The pyridine nitrogen atom reduces the electron density of the pyridine ring, making it less susceptible to electrophilic attack compared to benzene (B151609). Conversely, the furan ring is inherently electron-rich and prone to electrophilic substitution.

Research into related fused heterocyclic systems suggests that electrophilic substitution, such as halogenation or nitration, would likely occur on the electron-rich furan ring. However, the directing effects of the existing amino and acetyl groups on the furan ring of this compound would play a significant role in determining the regioselectivity of such reactions.

Nucleophilic aromatic substitution reactions are characteristic of pyridine rings, particularly at the 2- and 4-positions, especially when activated by an electron-withdrawing group and with a good leaving group present. quimicaorganica.org In the case of this compound, the pyridine part of the fused system can undergo nucleophilic substitution if a suitable leaving group is present on the pyridine ring.

Transformations Involving the Amino Group (e.g., Diazotization, Acylation)

The primary amino group at the C3 position is a key site for functionalization. It can readily undergo acylation with various acylating agents to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) can yield the N-acetyl derivative. This transformation is often employed to protect the amino group or to modulate the electronic properties of the molecule for structure-activity relationship (SAR) studies. mdpi.com

Diazotization of the amino group offers a pathway to a wide range of other functionalities. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would convert the amino group into a diazonium salt. While often unstable, these intermediates are highly valuable in synthesis. For example, they can be subjected to Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups. Pyridine-promoted dediazoniation of aryldiazonium salts has been shown to be an effective method for generating aryl radicals, which can then be trapped by various reagents. nih.gov

Table 1: Representative Acylation Reactions of Amino-Heterocycles

ReactantAcylating AgentProductConditionsReference
3-Aminothieno[2,3-b]pyridine derivativeAcetic anhydride3-N-Acetylamino derivativeReflux mdpi.com
3-Aminothieno[2,3-b]pyridine derivativeAcetic anhydride3-N,N-Diacetylamino derivativeReflux (prolonged) mdpi.com

Reactions at the Ethanone (B97240) Moiety (e.g., Condensation, Oxime Formation)

The ethanone group at the C2 position provides another handle for synthetic modifications. The carbonyl group can undergo a variety of classical reactions. For example, it can react with hydroxylamine (B1172632) to form the corresponding oxime. orgsyn.orgnih.gov This transformation is often used to introduce a new vector for derivatization or to explore the biological activity of the resulting oxime ethers.

Condensation reactions, such as the Claisen-Schmidt condensation, with aromatic or aliphatic aldehydes can lead to the formation of α,β-unsaturated ketones (chalcones). researchgate.net These products can serve as intermediates for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions. The methyl group of the ethanone moiety is also susceptible to reactions after deprotonation with a suitable base, allowing for alkylation or further condensation reactions.

Table 2: Typical Reactions of the Ethanone Moiety

Starting MaterialReagent(s)Product TypeGeneral ConditionsReference
AcetophenoneHydroxylamine hydrochloride, PyridineAcetophenone oximeHeat orgsyn.org
2-Acetylpyridine2-FormylpyridineChalcone derivativeBase catalysis (Claisen-Schmidt) researchgate.net

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The this compound scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. nih.gov Derivatization at multiple positions is a common strategy to explore the structure-activity relationships (SAR) and to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Key derivatization points include:

The Amino Group: Acylation or sulfonylation to explore interactions with the hinge region of kinases. Reductive amination to introduce diverse substituents.

The Ethanone Moiety: Conversion to oximes and subsequent etherification to probe different pockets of the ATP-binding site. Condensation to extend the molecule and access new interaction points.

The Furo[3,2-b]pyridine Core: Introduction of substituents on the pyridine ring, often through nucleophilic aromatic substitution on a halogenated precursor, to modulate solubility and other physicochemical properties.

These derivatization strategies allow for a systematic exploration of the chemical space around the core scaffold, leading to the identification of compounds with improved biological profiles.

Chemo- and Regioselectivity in Furo[3,2-b]pyridine Functionalization

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity a critical consideration in its functionalization. The outcome of a reaction will depend on the nature of the reagents and the reaction conditions.

Acylation: Under standard conditions, acylation is expected to occur chemoselectively at the more nucleophilic amino group rather than at the pyridine nitrogen or the methyl group of the ethanone.

Electrophilic Substitution: The regioselectivity of electrophilic attack on the furo[3,2-b]pyridine core will be directed by the combined electronic effects of the fused rings and the substituents. The amino group is a strong activating group, while the acetyl group is deactivating. The interplay of these effects will determine the position of substitution.

Nucleophilic Substitution: In a suitably substituted precursor (e.g., with a halogen on the pyridine ring), the position of nucleophilic attack will be governed by the inherent reactivity of the pyridine ring positions (C5 or C7).

Understanding and controlling the chemo- and regioselectivity is essential for the efficient and predictable synthesis of derivatives of this compound for various applications.

Mechanistic Investigations and Biological Target Interactions of Furo 3,2 B Pyridine Derivatives

Elucidation of Molecular Mechanisms of Action for Furo[3,2-b]pyridine (B1253681) Analogues

The biological effects of furo[3,2-b]pyridine analogues are rooted in their interactions with specific molecular targets, which can disrupt cellular signaling pathways. These interactions are often facilitated by the formation of hydrogen bonds, where the furo[3,2-b]pyridine scaffold can act as a hydrogen bond acceptor.

Furo[3,2-b]pyridine derivatives have emerged as a promising class of enzyme inhibitors, particularly targeting protein kinases. The furo[3,2-b]pyridine core is considered a privileged scaffold for developing highly selective kinase inhibitors.

One of the most notable applications of this scaffold is in the development of inhibitors for cdc-like kinases (CLKs). Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to potent and cell-active inhibitors of CLKs. These kinases are crucial for the regulation of pre-mRNA splicing, and their inhibition represents a potential therapeutic strategy for cancer and neurodegenerative diseases. For instance, the compound MU1210, which features the furo[3,2-b]pyridine scaffold, has been recognized as a quality chemical probe for CLK1, CLK2, and CLK4.

Molecular docking studies have also suggested that furo[2,3-b]pyridine (B1315467) derivatives, a related isomer, exhibit strong binding affinities to serine/threonine kinase AKT1 and human epidermal growth factor receptor 2 (HER2), indicating their potential to disrupt key cellular signaling pathways in cancer. Furthermore, derivatives of the isomeric thieno[2,3-b]pyridine (B153569) scaffold have been explored as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell survival and proliferation. Two such compounds demonstrated significant FAK inhibition with IC50 values of 54.96 nM and 50.98 nM, respectively. Dihydrofuro[2,3-b]pyridine derivatives have also been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in the innate immune response. Structure-activity relationship studies on these derivatives led to the identification of compounds with excellent biochemical potency against IRAK4, with IC50 values as low as 7.3 nM.

The inhibitory activity of selected Furo[2,3-b]pyridine and Dihydrofuro[2,3-b]pyridine derivatives against various kinases is summarized in the table below.

Compound ClassTarget KinaseIC50 (nM)
Thieno[2,3-b]pyridine Derivative 1FAK54.96
Thieno[2,3-b]pyridine Derivative 2FAK50.98
Dihydrofuro[2,3-b]pyridine DerivativeIRAK47.3

In addition to enzyme inhibition, furo[3,2-b]pyridine derivatives have been investigated for their ability to modulate the activity of cell surface receptors. Specifically, the related furo[2,3-b]pyridine scaffold has been utilized to develop inverse agonists for the cannabinoid-1 receptor (CB1R). These compounds have been shown to be effective orally active modulators of CB1R.

Another related scaffold, pyrano[2,3-b]pyridine, has been identified as a source of cannabinoid receptor 2 (CB2R) agonists. One such derivative, YX-2102, was discovered through virtual screening and demonstrated high-affinity binding to CB2R, suggesting its potential for treating conditions like pulmonary fibrosis.

Structure-Activity Relationship (SAR) Studies of Furo[3,2-b]pyridine Scaffolds

The biological activity of furo[3,2-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds.

SAR studies on furo[3,2-b]pyridine-based kinase inhibitors have revealed that substitutions at the 3 and 5 positions are critical for their activity against CLKs. The optimization of these substituents led to the development of highly potent and selective inhibitors. In the case of dihydrofuro[2,3-b]pyridine-based IRAK4 inhibitors, structural modifications were aimed at improving metabolic stability and oral bioavailability while maintaining high potency. For instance, modifications that improved the ligand-lipophilicity efficiency (LLE) and reduced clearance were key to identifying a lead compound with favorable pharmacokinetic properties.

For pyridine (B92270) derivatives in general, the presence and position of certain functional groups can significantly enhance their biological activity. Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) have been shown to improve the antiproliferative activity of pyridine-based compounds. Conversely, the introduction of halogen atoms or bulky groups tends to decrease this activity.

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. This technique is instrumental in the rational design of novel drugs and can be applied to virtual screening and lead optimization. For furo[3,2-b]pyridine derivatives, pharmacophore models can be developed based on the structures of known active compounds to guide the design of new analogues with improved properties. The carbonyl oxygen of a pyridone ring, for example, can be designed to act as a hydrogen-bond acceptor to interact with specific water molecules in the ATP binding pocket of kinases.

Modulation of Cellular Pathways by Furo[3,2-b]pyridine Derivatives (e.g., Hedgehog Signaling, Cell Proliferation, Apoptosis)

Beyond direct enzyme inhibition or receptor modulation, furo[3,2-b]pyridine derivatives can exert their biological effects by modulating entire cellular pathways.

The Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in various cancers, has been identified as a target for furo[3,2-b]pyridine derivatives. Profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed compounds that act as sub-micromolar modulators of the Hedgehog pathway. The abnormal activation of the Hh pathway is linked to the proliferation and survival of cancer cells, and its inhibition can lead to reduced cell proliferation and increased apoptosis. Inhibitors of the Hh pathway often target the Smoothened (Smo) protein, and it is plausible that furo[3,2-b]pyridine derivatives could interact with this target.

The antiproliferative effects of furo[3,2-b]pyridine derivatives are a direct consequence of their ability to interfere with key cellular processes. For instance, by inhibiting kinases like FAK, these compounds can induce cell cycle arrest, typically at the G1 phase. Furthermore, some derivatives have been shown to increase the expression of caspase-3, a key executioner enzyme in the apoptotic cascade, thereby promoting programmed cell death in cancer cells. The anticancer activity of furopyridine derivatives has been demonstrated against various cancer cell lines, including those of the breast and esophagus.

Preclinical Biological Assessments of Furo[3,2-b]pyridine Derivatives

The furo[3,2-b]pyridine scaffold is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties. ontosight.ai Derivatives of this core structure are being investigated for a range of therapeutic applications, stemming from their unique chemical and biological characteristics. ontosight.ai Research has demonstrated that modifications to the furo[3,2-b]pyridine ring system can lead to compounds with significant biological activities, including antimicrobial, anticancer, and neuroactive effects. ontosight.ai

Antimicrobial Activity Studies

Derivatives of the furo[3,2-b]pyridine scaffold have been a subject of investigation for their potential as antimicrobial agents. Studies have explored their efficacy against a variety of bacterial and fungal pathogens.

Newly synthesized pyridine derivatives incorporating an imidazo[2,1-b] benthamdirect.comresearchgate.netthiadiazole moiety have demonstrated notable antibacterial and antifungal properties. nih.gov In one study, nearly half of the synthesized compounds exhibited moderate to high antibacterial activity. nih.gov Specifically, compound 17d , a 4-F substituted derivative, showed potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL, which was twice as effective as the control drug, gatifloxacin (B573) (MIC=1.0 μg/mL). nih.gov Furthermore, compounds 17a and 17d displayed antifungal activity against Candida albicans (ATCC 9763) equivalent to the standard drug fluconazole, with an MIC value of 8 μg/mL. nih.gov Importantly, these promising compounds showed low cytotoxicity to human LO2 cells and no hemolytic activity at high concentrations. nih.gov

In another study, a series of new pyridine imidazo[2,1b]-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity. juit.ac.in Compounds 4(a), 4(b), 4(f), 4(h), and 4(k) were identified as having good activity against a panel of microorganisms including Bacillus pumillus, Staphylococcus aureus, Vibrio cholera, Escherichia coli, Proteus mirabilis, Pseudomonas aeruginosa, and Candida albicans. juit.ac.in Compound 4(a) was particularly effective against B. pumillus (95.1% inhibition) and P. aeruginosa (94.6% inhibition), while compound 4(h) showed maximum inhibition against S. aureus (92.0%). juit.ac.in

Additionally, research into novel annulated furo[3′,2′:6′,7′]chromeno[3′,4′:4,5]furo[3,2-b]pyridines has revealed significant inhibitory action against fungal strains. researchgate.net Within this series, compounds 3 and 8 demonstrated good inhibitory effects against all tested microorganisms. researchgate.net Similarly, studies on 3-substituted-pyrazolo[3,4-b]pyridine derivatives showed potent antimicrobial activity, with compounds 3a, 3b, 4a, 4d, 6a, 6c, 9a, and 9c displaying MIC values ranging from 2 to 32 μg/mL against various bacterial and fungal strains. ekb.eg

Table 1: Antimicrobial Activity of Selected Furo[3,2-b]pyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Microorganism Activity (MIC in μg/mL) Reference
Pyridine-imidazo[2,1-b] benthamdirect.comresearchgate.netthiadiazole 17d (4-F substituted) Bacteria 0.5 nih.gov
Pyridine-imidazo[2,1-b] benthamdirect.comresearchgate.netthiadiazole 17a Candida albicans 8 nih.gov
Pyridine-imidazo[2,1-b] benthamdirect.comresearchgate.netthiadiazole 17d Candida albicans 8 nih.gov
Pyrazolo[3,4-b]pyridine 3a, 3b, 4a, 4d, 6a, 6c, 9a, 9c Bacteria & Fungi 2-32 ekb.eg
Benzofuran (B130515) Derivative Compound 7 Gram-positive bacteria 16-64 mdpi.comnih.gov

Anticancer Potential and Cytotoxic Effects in Cell Lines

The furo[3,2-b]pyridine framework is recognized as a promising scaffold for the development of anticancer agents, with numerous derivatives demonstrating significant cytotoxic effects against various cancer cell lines. benthamdirect.comnih.gov

One study focused on 2-substituted furo[3,2-b]pyridines, where derivative 3b showed encouraging growth inhibition of both MDA-MB-231 and MCF-7 breast cancer cell lines. benthamdirect.comnih.gov This compound also demonstrated the ability to induce apoptosis in MCF-7 cells and inhibited SIRT1, a protein implicated in cancer cell survival. benthamdirect.comnih.gov Another investigation into furo[2,3-b]pyridine derivatives synthesized from chalcones found that all tested compounds exhibited potent cytotoxic activities against MCF-7 and MDA-MB-231 cell lines. Molecular docking studies suggested these compounds bind strongly to key signaling proteins like AKT1, estrogen receptor alpha (ERα), and HER2.

Similarly, a series of benzofuro[3,2-b]pyridin-2(1H)-one derivatives were designed as dual inhibitors of Bruton's tyrosine kinase (Btk) and phosphoinositide 3-kinase delta (PI3Kδ), which are crucial in leukemia treatment. nih.gov Many of these compounds suppressed the proliferation of Raji, HL60, and K562 leukemia cells at low micromolar concentrations. nih.gov Compound 16b was particularly potent, with IC50 values of 139 nM for Btk and 275 nM for PI3Kδ. nih.gov

Furthermore, research on 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives, a related structural class, identified compounds with selective cytotoxicity. nih.gov Derivatives 6 and 8 were notably active against the K562 chronic myelogenous leukemia cell line while showing no toxic effects on healthy HaCaT keratinocytes. nih.gov The mechanism of action for these compounds involves inducing apoptosis through the generation of reactive oxygen species (ROS). nih.govresearchgate.net

Table 2: Cytotoxic Activity of Furo[3,2-b]pyridine Derivatives against Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Cancer Cell Line Activity (IC50/GI50) Mechanism of Action Reference
2-substituted furo[3,2-b]pyridine 3b MDA-MB-231, MCF-7 Encouraging Growth Inhibition Apoptosis induction, SIRT1 inhibition benthamdirect.comnih.gov
Furo[2,3-b]pyridine derivative Not specified MCF-7, MDA-MB-231 Potent Cytotoxicity Binds to AKT1, ERα, HER2
Benzofuro[3,2-b]pyridin-2(1H)-one 16b Leukemia Cells Btk: 139 nM, PI3Kδ: 275 nM Dual Btk/PI3Kδ inhibition nih.gov
1-(3-methyl-1-benzofuran-2-yl)ethanone 6 and 8 K562 (Leukemia) Selective Action Apoptosis induction via ROS nih.govresearchgate.net
5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide 17d MDA-MD-435 (Melanoma) 23 nM Not Specified nih.gov
5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide 17d MDA-MB-468 (Breast) 46 nM Not Specified nih.gov

Neuroactive Properties and Neuroprotective Effects

The unique structure of furo[3,2-b]pyridine makes it a candidate for the development of neuroactive compounds targeting various neurological disorders. ontosight.ai Research into related furo[3,2-c]pyridine (B1313802) derivatives has identified these structures as potential new pharmacophores for antipsychotic agents. nih.gov

One study synthesized arylpiperazine derivatives of furo[3,2-c]pyridines and found they exhibited significant activity in behavioral models indicative of antipsychotic effects, such as the blockade of apomorphine-induced stereotypy and climbing. nih.gov These compounds showed potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors but weak interaction with the dopamine (B1211576) D2 receptor. nih.gov Electrophysiological studies on lead prototypes indicated distinct effects on dopamine neurons, suggesting a unique mechanism of action compared to other antipsychotics. nih.gov

The furo[3,2-b]pyridine core has also been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.gov While primarily investigated in the context of cancer, kinase inhibition is a crucial strategy in neurodegenerative diseases like Alzheimer's. The development of selective CLK inhibitors from this scaffold highlights its potential for applications in neurology. nih.gov Furthermore, profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed sub-micromolar modulators of the Hedgehog signaling pathway, another pathway with implications in neural development and disease. nih.gov

Anti-inflammatory and Antioxidant Properties

The therapeutic potential of furo[3,2-b]pyridine derivatives extends to anti-inflammatory and antioxidant activities. Although direct studies on 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone are limited, research on structurally related compounds provides insight into the potential of this chemical class.

Studies on benzofuran derivatives, which share a core furan (B31954) ring, have explored their effects on inflammatory pathways. researchgate.net Two derivatives, compounds 6 and 8 , were found to inhibit the release of the pro-inflammatory cytokine interleukin 6 (IL-6) in K562 leukemia cells. nih.gov These compounds also demonstrated pro-oxidative effects, increasing reactive oxygen species (ROS) within cancer cells, which contributes to their apoptotic activity. nih.govresearchgate.net While pro-oxidant activity is beneficial for killing cancer cells, other derivatives of the broader furo-pyridine class have shown antioxidant potential. ekb.eg

For instance, a study on new indeno[1,2-b]pyridine derivatives revealed that most of the synthesized compounds were potent free radical scavenging agents when evaluated using a DPPH assay, with activity comparable to the antioxidant ascorbic acid. ekb.eg Additionally, research on related thieno[2,3-b]pyridine and 1,4-dihydropyridine (B1200194) derivatives identified compounds with strong anti-inflammatory activity in an acute dextran-induced paw edema model in rats. researchgate.net Specifically, the thienopyridine derivative AZ023 was found to be 2.5 times more effective than nimesulide (B1678887) and 2.2 times more effective than acetylsalicylic acid in this model. researchgate.net This compound also showed pronounced analgesic activity. researchgate.net These findings suggest that the furo[3,2-b]pyridine scaffold is a promising template for developing new anti-inflammatory and antioxidant agents.

Computational Chemistry and in Silico Modeling of 1 3 Aminofuro 3,2 B Pyridin 2 Yl Ethanone and Analogues

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It has been widely applied to furo[2,3-b]pyridine (B1315467) derivatives to understand their intrinsic properties. researchgate.net DFT calculations allow for the determination of molecular geometries, electronic distributions, and orbital energies, which are crucial for predicting the behavior of these compounds. nanobioletters.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and has higher chemical reactivity. irjweb.com For derivatives of furo[2,3-b]pyridine, DFT calculations have been employed to compute these orbital energies and the resulting energy gap. researchgate.netnih.gov This analysis helps in understanding the intramolecular charge transfer interactions within the molecule. irjweb.com The distribution of HOMO and LUMO orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Frontier Molecular Orbital Energies and Properties of a Furo[2,3-b]pyridine Derivative (Example Data)

Parameter Value (eV) Significance
HOMO Energy (EHOMO) -6.29 Electron-donating capacity
LUMO Energy (ELUMO) -1.81 Electron-accepting capacity
HOMO-LUMO Gap (ΔE) 4.48 Chemical reactivity and stability
Ionization Potential (I) 6.29 Energy required to remove an electron
Electron Affinity (A) 1.81 Energy released when an electron is added
Global Hardness (η) 2.24 Resistance to change in electron distribution
Electronegativity (χ) 4.05 Power to attract electrons
Electrophilicity Index (ω) 3.65 Propensity to accept electrons

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar heterocyclic systems. Actual values for 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone would require specific calculations.

Beyond the HOMO-LUMO gap, DFT calculations provide a suite of electronic descriptors that quantify the reactivity of this compound and its analogues. irjweb.com Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies. physchemres.org These parameters are instrumental in predicting the molecule's behavior in chemical reactions. ajchem-a.com

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from DFT calculations. The MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other chemical species, including biological macromolecules. For furo[3,2-b]pyridine (B1253681) derivatives, understanding these reactivity patterns is key to elucidating their mechanisms of action and designing new analogues with enhanced properties. semanticscholar.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound and its analogues might exert a biological effect, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques model the interaction between a small molecule (ligand) and a biological target, typically a protein. nih.govstrath.ac.uk Furo[2,3-b]pyridine derivatives have been investigated as potential inhibitors of various kinases, and in silico methods are vital in this exploration. bohrium.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This process also provides a scoring function to estimate the binding affinity, which is a measure of the strength of the interaction. researchgate.netmdpi.com By docking this compound and its analogues into the active sites of target proteins, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.gov

These studies can reveal "interaction hotspots," which are specific amino acid residues in the target's binding pocket that are crucial for ligand recognition and binding. nih.gov Understanding these hotspots is essential for designing derivatives with improved affinity and selectivity. mdpi.com For example, modifications to the furo[3,2-b]pyridine scaffold can be made to optimize interactions with these key residues.

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. rsc.org MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into its stability and conformational changes. nih.gov This is particularly important for understanding the flexibility of both the ligand and the target, which can influence the binding mode. researchgate.net

Conformational analysis through MD simulations helps to elucidate the most stable binding poses and the energetic landscape of the binding process. nih.gov By analyzing the trajectory of the simulation, researchers can confirm the stability of the interactions predicted by docking and identify any conformational rearrangements that may occur upon binding. researchgate.net This detailed understanding of the binding mode is critical for the rational design of more effective inhibitors based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furo[3,2-b]pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comchemmethod.com For furo[3,2-b]pyridine derivatives, QSAR models can be developed to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines (SVM) and random forests (RF), are then used to build a predictive model. chemmethod.comnih.gov

A robust QSAR model can provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity. nih.gov For instance, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, hydrophobicity, or hydrogen bonding character would enhance or diminish activity. nih.gov Such models are powerful tools for guiding the lead optimization process for furo[3,2-b]pyridine derivatives. rsc.org

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor Type Examples Information Provided
Electronic Dipole moment, HOMO/LUMO energies, Partial charges Electron distribution and reactivity
Steric Molecular weight, Molar refractivity, van der Waals volume Size and shape of the molecule
Hydrophobic LogP (octanol-water partition coefficient) Lipophilicity and ability to cross cell membranes
Topological Connectivity indices, Wiener index Atomic arrangement and branching
3D Descriptors Surface area, Volume, Principal moments of inertia Three-dimensional shape and properties

Virtual Screening and Lead Discovery based on Furo[3,2-b]pyridine Scaffolds

The furo[3,2-b]pyridine core, a fused heterocyclic system, has been identified as a privileged scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.net Its unique structural and electronic properties make it an attractive template for designing potent and selective modulators of various biological targets. ontosight.ai Computational chemistry and in silico modeling play a pivotal role in harnessing the potential of this scaffold, enabling the rapid and efficient identification of new lead compounds through virtual screening campaigns.

Virtual screening of compound libraries based on the furo[3,2-b]pyridine framework has been instrumental in discovering novel inhibitors for several key therapeutic targets, particularly protein kinases. researchgate.netresearchgate.net The general approach involves creating a virtual library of diverse furo[3,2-b]pyridine analogues, often synthesized through techniques like chemoselective metal-mediated couplings, and then computationally screening them against the three-dimensional structure of a target protein. nih.gov

A significant area of focus has been the discovery of inhibitors for cdc-like kinases (CLKs), which are involved in the regulation of RNA splicing. nih.govresearchgate.net Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to the development of potent and highly selective CLK inhibitors. nih.govresearchgate.net Similarly, the related furo[2,3-b]pyridine scaffold has been explored for the inhibition of other kinases like cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Molecular docking studies are frequently employed to predict the binding modes of these compounds within the ATP-binding site of the kinases, providing insights into the structure-activity relationships (SAR) that govern their inhibitory potential. bohrium.com

For example, in the search for new anticancer agents, derivatives of the related furo[2,3-b]pyridine scaffold have been evaluated. One such study identified ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate as a notable inhibitor of the CDK2/cyclin A2 enzyme complex. nih.gov In silico docking simulations for this class of compounds help elucidate their binding affinities and interactions with key amino acid residues in the target's active site. nih.govrsc.org

The versatility of the furopyridine scaffold extends beyond kinase inhibition. Profiling of a 3,5,7-trisubstituted furo[3,2-b]pyridine subset, which was found to be inactive against kinases, revealed their potential as sub-micromolar modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer. nih.govresearchgate.net This discovery highlights the power of virtual screening and computational approaches to identify new therapeutic applications for existing chemical scaffolds by exploring their interactions with a wide range of biological targets.

The data below summarizes key findings from studies involving the screening of furopyridine derivatives against various protein kinase targets.

Table 1: In Silico and In Vitro Screening Data for Furo[3,2-b]pyridine and Furo[2,3-b]pyridine Analogues

Compound/Derivative Class Target Key Findings IC50 Value (µM) Reference
3,5-Disubstituted Furo[3,2-b]pyridines Cdc-like Kinases (CLKs) Identified as potent, cell-active, and highly selective inhibitors. Data not specified nih.gov, researchgate.net
3,5,7-Trisubstituted Furo[3,2-b]pyridines Hedgehog Signaling Pathway Act as sub-micromolar modulators of the pathway. Data not specified nih.gov, researchgate.net
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate CDK2/cyclin A2 Demonstrated significant inhibitory activity against the enzyme complex. 0.93 nih.gov
Thieno/Furo[2,3-b]pyridine Derivatives Focal Adhesion Kinase (FAK) Designed and synthesized as potential inhibitors for cancer therapy. 0.050 - 0.054 (for top compounds) bohrium.com

These computational and screening efforts underscore the value of the furo[3,2-b]pyridine scaffold as a foundation for discovering novel lead compounds. By leveraging in silico tools, researchers can efficiently explore the vast chemical space around this core structure to develop new therapeutic agents with high potency and selectivity. researchgate.net

Emerging Research Directions and Future Perspectives for 1 3 Aminofuro 3,2 B Pyridin 2 Yl Ethanone Research

Development of Furo[3,2-b]pyridine-Based Chemical Probes and Biosensors (e.g., Fluorescent Probes)

The intrinsic properties of the furo[3,2-b]pyridine (B1253681) system, such as fluorescence, make it an attractive candidate for the development of chemical probes and biosensors. ontosight.ai These tools are instrumental in biochemical assays and cellular imaging, allowing for the visualization and tracking of biological processes. Research in this area is focused on designing derivatives that can selectively bind to specific biomolecules, such as proteins or nucleic acids, and signal this interaction through a change in their fluorescent properties.

For instance, pyridine-based fluorophores have been successfully developed as optical sensors. mdpi.com By modifying the furo[3,2-b]pyridine core with various functional groups, researchers can fine-tune the photophysical properties, such as absorption and emission wavelengths, to suit specific applications. mdpi.com The development of such probes derived from 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone could enable real-time monitoring of drug-target engagement or the detection of disease biomarkers.

Table 1: Potential Applications of Furo[3,2-b]pyridine-Based Fluorescent Probes

Application AreaDescriptionPotential Advantage of Furo[3,2-b]pyridine Scaffold
Cellular Imaging Visualization of subcellular structures or specific protein localization.Tunable fluorescence, potential for cell permeability.
Biochemical Assays Quantifying enzyme activity or binding affinities.High sensitivity and specificity through tailored design. ontosight.ai
Diagnostic Tools Detecting biomarkers for diseases like cancer or neurological disorders.Potential for developing rapid and non-invasive detection methods.
Environmental Sensing Detection of pollutants or adulterants in substances like fuel.The pyridine (B92270) core has shown success in sensing benzene (B151609) and fuel adulteration. mdpi.com

Advanced Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry Approaches)

The synthesis of furo[3,2-b]pyridine derivatives is continually being optimized to improve efficiency, reduce waste, and enhance safety. Modern synthetic strategies are moving away from traditional batch processing towards more sustainable and scalable methods.

Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream within a reactor. nih.gov It offers superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability. nih.govmdpi.com For the synthesis of heterocyclic compounds like furo[3,2-b]pyridines, flow chemistry can significantly reduce reaction times and enable the safe handling of hazardous intermediates. mdpi.commit.edu

Green Chemistry: The principles of green chemistry aim to design chemical products and processes that minimize the use and generation of hazardous substances. mit.edu In the context of furo[3,2-b]pyridine synthesis, this includes the use of greener solvents, reducing energy consumption, and employing catalytic methods. mdpi.com For example, ultrasound-assisted synthesis using a Pd/C-Cu catalyst has been shown to be an efficient, one-pot method for creating 2-substituted furo[3,2-b]pyridines. nih.gov These approaches not only make the synthesis more environmentally friendly but also more cost-effective.

Table 2: Comparison of Synthetic Methodologies for Furo[3,2-b]pyridines

MethodologyKey AdvantagesRelevance to Furo[3,2-b]pyridine Synthesis
Flow Chemistry Enhanced heat/mass transfer, improved safety, scalability, reproducibility. nih.govEnables rapid optimization and production; allows for reactions that are difficult or hazardous in batch. mdpi.com
Green Chemistry Reduced waste, lower energy consumption, use of less hazardous materials. mdpi.commit.eduPromotes sustainability through methods like ultrasound-assisted synthesis and use of recyclable catalysts. nih.gov
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields. Accelerates key steps like cycloaddition and cross-coupling reactions.
Diversity-Oriented Synthesis Efficiently creates a wide range of structurally diverse molecules from common starting materials.Enables the rapid generation of libraries of benzofuro[3,2-b]pyridine derivatives for screening. rsc.orgresearchgate.net

Polycondensed Derivatives and Their Enhanced Properties

A significant and rapidly advancing area of research involves the synthesis of polycondensed derivatives of the furo[3,2-b]pyridine scaffold. researchgate.net This strategy involves fusing additional heterocyclic rings to the core structure, creating more complex, rigid, and often more potent molecules. The resulting polycyclic systems can exhibit enhanced biological activities and improved pharmacokinetic properties. researchgate.net

For example, the synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives has led to the discovery of potent inhibitors of phosphodiesterase type 4 (PDE4), a target for asthma and COPD treatment. drugbank.com The addition of the pyrimidine (B1678525) ring creates a new chemical entity with distinct biological properties compared to the parent furo[3,2-b]pyridine. This approach allows chemists to explore a much broader chemical space and fine-tune the molecule's interaction with its biological target. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research has identified several biological activities for furo[3,2-b]pyridine derivatives, the exploration of new therapeutic targets is a key future direction. The structural versatility of this scaffold allows for its adaptation to a wide range of biological targets.

Current research has established the potential of furo[3,2-b]pyridine derivatives in several areas:

Oncology: Compounds have shown cytotoxic properties against various cancer cell lines. nih.gov For example, certain derivatives have been found to inhibit SIRT1, a protein implicated in cancer cell survival. nih.gov Others have been designed as dual inhibitors of Bruton's tyrosine kinase (Btk) and PI3Kδ for the treatment of leukemia. nih.gov

Neurological Disorders: The scaffold has been utilized to develop potent and selective 5-HT(1F) receptor agonists with the potential to treat acute migraine. researchgate.netnih.gov

Inflammatory Diseases: Dihydrofuro[2,3-b]pyridine derivatives have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target for inflammatory and autoimmune diseases. nih.gov

Future research will likely expand into other therapeutic areas by screening libraries of these compounds against a wider array of biological targets, such as kinases, ion channels, and G-protein coupled receptors. nih.gov

Table 3: Investigated Biological Targets for Furo[3,2-b]pyridine Derivatives

Biological TargetTherapeutic AreaExample
5-HT(1F) ReceptorMigraine4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide researchgate.netnih.gov
SIRT1Cancer2-substituted furo[3,2-b]pyridines nih.gov
Btk and PI3KδLeukemiaBenzofuro[3,2-b]pyridin-2(1H)-one derivatives nih.gov
IRAK4Inflammatory/Autoimmune DiseasesDihydrofuro[2,3-b]pyridine derivatives nih.gov
Aurora Kinases, MPS1Cancer3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one nih.gov

Integration of Artificial Intelligence and Machine Learning in Furo[3,2-b]pyridine Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and research on furo[3,2-b]pyridines is no exception. These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new drug candidates. nih.govarxiv.org

De Novo Drug Design: Generative AI models can design novel furo[3,2-b]pyridine derivatives with desired properties, such as high potency and low toxicity, from scratch. nih.gov

Predictive Modeling: ML models can predict the biological activity (QSAR), pharmacokinetic properties (ADMET), and potential off-target effects of new compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. blogspot.com

Reaction Prediction and Synthesis Planning: AI can help chemists devise the most efficient synthetic routes to target molecules, including complex furo[3,2-b]pyridine derivatives.

Active Learning: This ML technique can efficiently guide the exploration of large chemical libraries to identify active compounds with minimal experimental effort. arxiv.orgblogspot.com

By harnessing the power of AI, researchers can navigate the vast chemical space of furo[3,2-b]pyridine derivatives more efficiently, reducing the time and cost associated with bringing a new drug to market. researchgate.net

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodology : Solvent selection guides (e.g., CHEM21) recommend replacing toxic solvents (DMF) with biodegradable alternatives (Cyrene™). Catalytic methods (e.g., microwave-assisted synthesis) reduce energy consumption and reaction time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.